![molecular formula C8H5F3N2O B14855142 6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine CAS No. 1060802-94-9](/img/structure/B14855142.png)
6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a trifluoromethoxy group attached to a pyrrolo[2,3-b]pyridine core. The trifluoromethoxy group is known for its unique structural and electronic properties, which make it a valuable moiety in medicinal, agrochemical, and materials science research . The compound’s structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves the trifluoromethoxylation of pyridine derivatives. One common method is the use of antimony trifluoride (SbF3) in the presence of catalytic amounts of SbCl5 to fluorinate 2,6-dichloro-3-(halodifluoromethoxy)pyridines . This reaction yields 2,6-dichloro-3-(trifluoromethoxy)pyridine, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve scalable and operationally simple protocols for regioselective trifluoromethoxylation under mild reaction conditions . These methods ensure high yields and purity, making the compound suitable for large-scale applications in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, antimony trifluoride for fluorination, and various oxidizing and reducing agents . Reaction conditions are typically mild to preserve the integrity of the trifluoromethoxy group.
Major Products
The major products formed from these reactions include various trifluoromethoxylated derivatives, which can be further elaborated by amidation and palladium-catalyzed cross-coupling reactions .
Wissenschaftliche Forschungsanwendungen
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances binding affinity in drug-target complexes due to its unique structural orientation and high electronegativity . The compound’s lipophilicity also facilitates its uptake and transport in biological systems, contributing to its efficacy in medicinal applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethoxylated heterocycles, such as trifluoromethoxypyrazines and trifluoromethylpyridines . These compounds share the trifluoromethoxy group but differ in their core structures and specific applications.
Uniqueness
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is unique due to its pyrrolo[2,3-b]pyridine core, which provides distinct electronic properties and reactivity compared to other trifluoromethoxylated compounds . This uniqueness makes it a valuable scaffold for the development of new drugs, agrochemicals, and materials.
Eigenschaften
CAS-Nummer |
1060802-94-9 |
|---|---|
Molekularformel |
C8H5F3N2O |
Molekulargewicht |
202.13 g/mol |
IUPAC-Name |
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-2-1-5-3-4-12-7(5)13-6/h1-4H,(H,12,13) |
InChI-Schlüssel |
YODOXRPDNQKPHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1C=CN2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


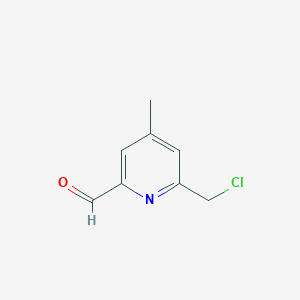

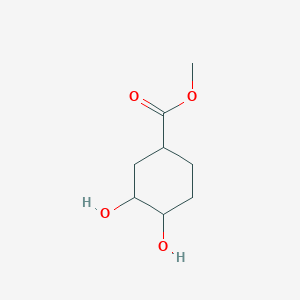
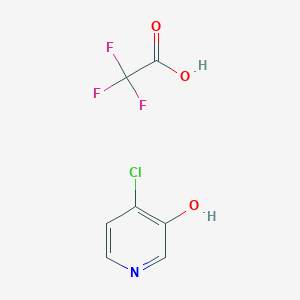
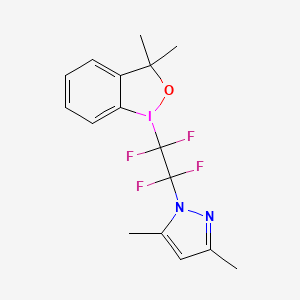
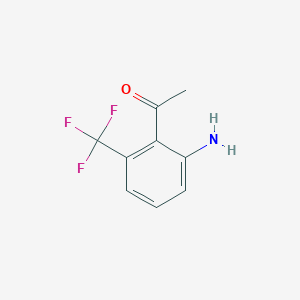
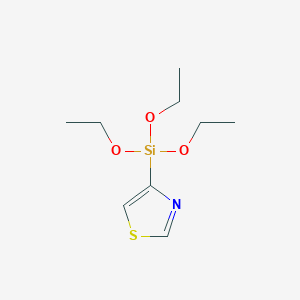


![4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14855117.png)
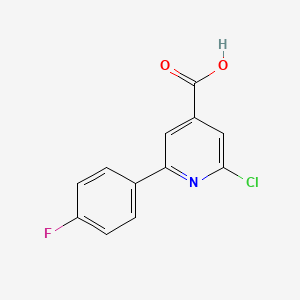
![[2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14855125.png)


